molecular formula C12H10ClN B8597011 Pyridine, 2-chloro-6-(4-methylphenyl)-

Pyridine, 2-chloro-6-(4-methylphenyl)-

Cat. No.: B8597011
M. Wt: 203.67 g/mol
InChI Key: OFVVJRNJCTZGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, several structurally analogous pyridine derivatives with halogen and aryl substituents are documented, enabling a comparative analysis. This article focuses on 2-chloro-6-(trichloromethyl)pyridine (nitrapyrin) and other substituted pyridines (e.g., halogenated, aryl-functionalized) to infer trends in synthesis, applications, and toxicity. Key comparisons are drawn from peer-reviewed studies, regulatory documents, and chemical catalogs .

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-chloro-6-(4-methylphenyl)pyridine

InChI

InChI=1S/C12H10ClN/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3

InChI Key

OFVVJRNJCTZGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of Pyridine, 2-chloro-6-(4-methylphenyl). It acts as a dual inhibitor of key signaling pathways involved in tumor growth:

  • Mechanism of Action : The compound inhibits the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression.

Case Study: Lung Cancer

A notable study focused on non-small cell lung cancer (NSCLC) revealed that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.

Anti-inflammatory Effects

The compound has shown promising results in anti-inflammatory assays. It has been reported to suppress cyclooxygenase-2 (COX-2) activity effectively:

  • In Vitro Studies : IC50 values for COX-2 inhibition were reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Structure–Activity Relationships (SARs)

Research has focused on the structure–activity relationships of pyridine derivatives to enhance their biological activity:

  • Substituent Effects : Studies indicate that electron-releasing substituents on the pyrimidine skeleton significantly enhance anti-inflammatory activity .

Research Findings

A detailed analysis of recent research findings includes:

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

These studies indicate that modifications to the pyrimidine structure can significantly affect biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituents on the pyridine ring significantly influence chemical behavior. Below is a comparative analysis of selected compounds:

Compound Name Substituents Molecular Formula Key Applications Toxicity Profile
2-Chloro-6-(trichloromethyl)pyridine Cl, CCl₃ at positions 2 and 6 C₆H₃NCl₄ Nitrification inhibitor Harmful if swallowed/dermal contact
2-Chloro-6-(4-fluorophenoxy)pyridine Cl, 4-fluorophenoxy at 2 and 6 C₁₁H₇ClFNO Laboratory intermediate Limited data; lab use only
3-(4-Bromobenzoyl)-2-chloropyridine Cl, 4-bromobenzoyl at 2 and 3 C₁₂H₇BrClNO Synthetic intermediate Not reported
2-Chloro-3-(diethylamino)-...phosphate Cl, phosphoramidate at 3 C₁₀H₁₉ClNO₅P Insecticide (phosphamidon) Highly toxic (organophosphate)

Key Observations :

  • Electron-withdrawing groups (e.g., CCl₃ in nitrapyrin) enhance stability and bioactivity, making nitrapyrin effective in soil nitrification inhibition .
  • Aryloxy substituents (e.g., 4-fluorophenoxy in ) are often used in pharmaceutical intermediates but lack agricultural utility .
  • Halogenated benzoyl groups () facilitate palladium-catalyzed coupling reactions, highlighting their role in complex syntheses .
Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine):
  • Synthesized via chlorination of polychlorodipyridoimidazolium compounds, often as by-products in trichloromethylpyridine chlorination .
  • Industrial production involves controlled chlorination to avoid over-halogenation .
Analogous Compounds:
  • 2-Chloro-6-(4-fluorophenoxy)pyridine: Likely synthesized via nucleophilic aromatic substitution of 2,6-dichloropyridine with 4-fluorophenol .
  • 3-(4-Bromobenzoyl)-2-chloropyridine: Prepared through palladium-catalyzed cross-coupling of dihalogeno diaryl ketones .

Toxicity and Regulatory Status

Compound LD₅₀ (Oral, Rat) Occupational Exposure Limit Regulatory Status
Nitrapyrin 500–1000 mg/kg 10 mg/m³ (Netherlands) EPA-registered nitrification inhibitor
Phosphamidon 7–28 mg/kg Banned in many countries Restricted due to neurotoxicity
2-Chloro-6-(4-fluorophenoxy)pyridine Not available Lab use only No commercial approval

Critical Notes:

  • Nitrapyrin’s rapid metabolism to 6-chloropicolinic acid reduces bioaccumulation but raises concerns about metabolite toxicity .
  • Limited data exist for aryl-substituted pyridines (e.g., 4-methylphenyl analogs), necessitating further studies for occupational safety .

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The most widely reported method involves the chlorination of pyridine N-oxide derivatives using phosphorus oxychloride (POCl₃). This approach capitalizes on the electrophilic aromatic substitution mechanism, where the N-oxide group activates the pyridine ring for chlorination at the ortho position. For example, 2-chloro-4-methylpyridine is synthesized via the reaction of 3-methylpyridine 1-oxide with POCl₃ in the presence of a basic organic nitrogen mixture at temperatures between -50°C and +50°C. This method yields up to 74% product with minimal isomeric by-products, attributed to the synergistic effects of POCl₃ and the nitrogen base.

Adapting this protocol for 2-chloro-6-(4-methylphenyl)pyridine would require starting with 6-(4-methylphenyl)pyridine 1-oxide. The chlorination step typically involves refluxing the N-oxide with excess POCl₃ (3–5 equivalents) in a non-polar solvent such as 1,2-dichloroethane. Post-reaction workup includes quenching with ice water, neutralization with sodium bicarbonate, and purification via vacuum distillation or recrystallization.

Key Data:

ParameterValueSource
Reagent Ratio (POCl₃)3–5 equivalents
Temperature110°C (reflux)
Yield70–74%
By-products<5% (isomeric chloropyridines)

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions offer a modular route to introduce the 4-methylphenyl group at the pyridine’s 6-position. A representative synthesis involves reacting 2-chloro-6-bromopyridine with 4-methylphenylboronic acid under Suzuki conditions. The reaction employs a Pd(PPh₃)₄ catalyst (1–2 mol%), a base (e.g., K₂CO₃), and a mixed solvent system (toluene/ethanol) at 80–100°C. This method achieves yields of 65–72% , with regioselectivity ensured by the bromine leaving group’s position.

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-catalyzed Ullmann coupling provides an alternative. Using 2-chloropyridine and 4-methylphenyl iodide in the presence of CuI (10 mol%) and a diamine ligand (e.g., 1,10-phenanthroline) in DMF at 120°C, the aryl group is introduced at the 6-position. However, yields are moderate (50–60% ) due to competing homocoupling side reactions.

Key Data:

MethodCatalystYieldTemperatureSource
Suzuki-MiyauraPd(PPh₃)₄65–72%80–100°C
UllmannCuI50–60%120°C

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

Cyclocondensation of aldehydes, β-keto esters, and ammonia derivatives can construct the pyridine ring with pre-installed substituents. For instance, reacting 4-methylbenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid yields 6-(4-methylphenyl)-1,4-dihydropyridine , which is subsequently oxidized to the aromatic pyridine using HNO₃. Chlorination at the 2-position is then achieved via POCl₃. While this method is conceptually elegant, the multi-step process results in lower overall yields (40–45% ).

Catalytic Chlorination Methods

Directed Ortho-Metalation (DoM)

Directed ortho-metalation enables precise chlorination at the 2-position. Treating 6-(4-methylphenyl)pyridine with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate, which reacts with hexachloroethane to install the chlorine atom. This method offers excellent regiocontrol (>90% selectivity) but requires cryogenic conditions and specialized handling.

Comparative Analysis and Optimization Strategies

A side-by-side evaluation of the methods reveals critical trade-offs:

MethodAdvantagesLimitationsIdeal Use Case
POCl₃ ChlorinationHigh yield, low costRequires N-oxide precursorIndustrial-scale production
Suzuki CouplingModular, high regioselectivityPalladium costResearch-scale diversity
CyclizationBuilds ring and substituentsMulti-step, low yieldNovel analog synthesis
DoMExceptional selectivityCryogenic conditionsPrecision chemistry

For industrial applications, POCl₃-mediated chlorination is preferred due to its scalability and cost-effectiveness. In contrast, Suzuki coupling is better suited for exploratory chemistry requiring diverse aryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.